(R)-1,1,1-Trifluoro-N-methyl-2-hexylamine
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Overview
Description
®-1,1,1-Trifluoro-N-methyl-2-hexylamine is an organic compound characterized by the presence of trifluoromethyl and hexylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-N-methyl-2-hexylamine typically involves the reaction of hexylamine with a trifluoromethylating agent under controlled conditions. One common method is the reaction of hexylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1,1,1-Trifluoro-N-methyl-2-hexylamine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1,1,1-Trifluoro-N-methyl-2-hexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-1,1,1-Trifluoro-N-methyl-2-hexylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1,1,1-Trifluoro-N-methyl-2-hexylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and medicinal applications. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-methyl-2-hexylamine: The non-chiral version of the compound.
1,1,1-Trifluoro-N-methyl-2-pentylamine: A similar compound with a shorter alkyl chain.
1,1,1-Trifluoro-N-methyl-2-heptylamine: A similar compound with a longer alkyl chain.
Uniqueness
®-1,1,1-Trifluoro-N-methyl-2-hexylamine is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its non-chiral or differently substituted analogs. The presence of the trifluoromethyl group also enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H14F3N |
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Molecular Weight |
169.19 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-N-methylhexan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-3-4-5-6(11-2)7(8,9)10/h6,11H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
CIXGCNLWORCNRF-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCC[C@H](C(F)(F)F)NC |
Canonical SMILES |
CCCCC(C(F)(F)F)NC |
Origin of Product |
United States |
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